molecular formula C14H11BrClN3O B1381543 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine CAS No. 1854056-69-1

3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1381543
CAS No.: 1854056-69-1
M. Wt: 352.61 g/mol
InChI Key: DKTCBYGXTUXLRL-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of bromine, chlorine, and methoxyphenyl groups contributes to its unique chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interaction with various proteins. This compound has been shown to interact with tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . The interaction with TRKs leads to the inhibition of their activity, thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the potential of this compound as a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of TRKs by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, further emphasizing its impact on cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of TRKs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Furthermore, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability and low degradation rates, making it suitable for long-term studies . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of TRKs and persistent changes in gene expression. These long-term effects highlight the importance of considering the temporal dynamics of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 . The metabolism of this compound can lead to the formation of active metabolites that contribute to its overall biochemical effects. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further influencing cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported into cells via organic anion-transporting polypeptides (OATPs) and binds to intracellular proteins that facilitate its localization and accumulation . The distribution of this compound within tissues is influenced by its physicochemical properties, including its lipophilicity and molecular weight.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target proteins and modulates cellular processes . The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for understanding the biochemical effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-chloropyridine and hydrazine derivatives.

    Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenylmethyl halide reacts with the pyrazolo[3,4-b]pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxyphenyl group.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom acts as a leaving group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and inflammatory conditions.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine: Lacks the methoxyphenyl group, which may affect its reactivity and biological activity.

    4-Chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom, potentially altering its chemical properties and applications.

    3-Bromo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine: Lacks the chlorine atom, which may influence its reactivity and biological interactions.

Uniqueness

The presence of both bromine and chlorine atoms, along with the methoxyphenyl group, makes 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine unique. These substituents contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-bromo-4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClN3O/c1-20-10-4-2-9(3-5-10)8-19-14-12(13(15)18-19)11(16)6-7-17-14/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTCBYGXTUXLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C(=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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